

Psar18-COOH Linker in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Psar18-COOH** linker represents a cutting-edge tool in the field of bioconjugation, particularly for the development of next-generation antibody-drug conjugates (ADCs). "Psar" refers to polysarcosine, a hydrophilic polymer, and "18" indicates the presence of 18 sarcosine monomer units. The terminal carboxylic acid (-COOH) group provides a versatile handle for covalently attaching the linker to biomolecules. This linker is especially valuable for increasing the drug-to-antibody ratio (DAR) in ADCs without inducing the aggregation often caused by hydrophobic drug payloads. The hydrophilic nature of the polysarcosine chain improves the pharmacokinetic properties and overall solubility of the resulting bioconjugate.[1][2]

These application notes provide an overview of the properties of the **Psar18-COOH** linker, detailed protocols for its use in bioconjugation, and a summary of its impact on the performance of ADCs.

Key Applications

 Antibody-Drug Conjugates (ADCs): Psar18-COOH is primarily used in the construction of ADCs, where it acts as a bridge between a monoclonal antibody and a cytotoxic payload. Its hydrophilic nature allows for the attachment of a higher number of drug molecules (high DAR) while maintaining the stability and solubility of the ADC.[1][3]

- Fluorescent Labeling: The terminal carboxyl group can be used to conjugate fluorescent dyes to proteins and other biomolecules for imaging and diagnostic applications.[4]
- PEGylation Alternative: Polysarcosine is considered a promising alternative to polyethylene glycol (PEG) as a hydrophilicity-enhancing polymer, potentially offering advantages in terms of biocompatibility and reduced immunogenicity.

Physicochemical Properties and Advantages

The use of a monodisperse polysarcosine linker like **Psar18-COOH** offers several advantages in bioconjugation:

- Hydrophilicity: Masks the hydrophobicity of the payload, reducing the risk of aggregation and improving solubility.
- Homogeneity: The use of a monodisperse linker leads to the production of more homogeneous bioconjugates with a defined drug-to-antibody ratio, which is crucial for consistent efficacy and safety profiles.
- Improved Pharmacokinetics: ADCs constructed with polysarcosine linkers have shown improved pharmacokinetic profiles, including reduced clearance rates.
- Biocompatibility: Polysarcosine is a biocompatible and non-immunogenic polymer.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing polysarcosine-based linkers in ADCs.

Table 1: Pharmacokinetic Parameters of ADCs with Polysarcosine Linkers

ADC Construct	Linker	DAR	Clearance Rate	Reference
ADC-PSAR12	Polysarcosine (12 units)	High	Low	
ADC-PSAR18	Polysarcosine (18 units)	High	Low	

| ADC-PEG12 | PEG (12 units) | High | Higher than PSAR12 | |

Table 2: In Vivo Efficacy of ADCs with Polysarcosine Linkers

ADC Construct	Dose	Tumor Model	Outcome	Reference
ADC-PSAR12	2.5 mg/kg	BT-474	Complete tumor regression	
ADC-PSAR18	2.5 mg/kg	BT-474	Complete tumor regression	

| Tra-Exa-PSAR10 | 1 mg/kg | NCI-N87 | Strong anti-tumor activity | |

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using Psar18-COOH

This protocol describes the conjugation of a drug-**Psar18-COOH** linker to an antibody via amide bond formation. This is a two-step process involving the activation of the carboxylic acid group followed by conjugation to the antibody.

Materials:

- Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
- Drug-Psar18-COOH linker

- N-Hydroxysuccinimide (NHS) or sulfo-NHS
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Quenching reagent (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., size-exclusion chromatography)

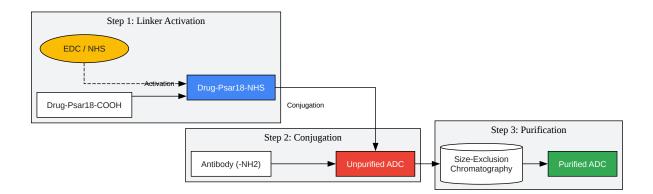
Procedure:

- Activation of Drug-Psar18-COOH Linker: a. Dissolve the Drug-Psar18-COOH linker in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of NHS (or sulfo-NHS) and a 1.5fold molar excess of EDC to the linker solution. c. Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated linker.
- Conjugation to Antibody: a. Adjust the pH of the antibody solution to 7.5-8.5 for optimal reaction with primary amines (lysine residues). b. Add the activated Drug-Psar18-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction: a. Add a quenching reagent (e.g., hydroxylamine to a final
 concentration of 50 mM or Tris buffer to a final concentration of 100 mM) to stop the reaction
 by consuming any unreacted NHS-ester. b. Incubate for 30 minutes at room temperature.
- Purification of the ADC: a. Remove unconjugated linker and other small molecules by sizeexclusion chromatography (SEC) or dialysis. b. Elute the ADC using a suitable buffer (e.g., PBS).
- Characterization of the ADC: a. Determine the protein concentration using a standard protein assay (e.g., BCA or A280). b. Determine the DAR using UV-Vis spectroscopy (if the drug has a distinct absorbance) or hydrophobic interaction chromatography (HIC). c. Assess the purity and aggregation state of the ADC by SEC.

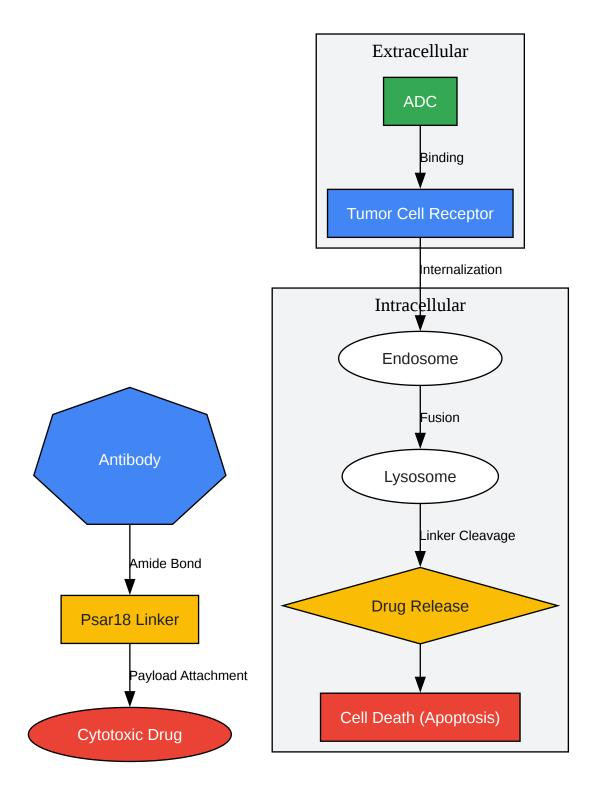
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the distribution of drug-linker species on the antibody, providing information on the average DAR and the homogeneity of the conjugate.

Materials:


- Purified ADC sample
- HIC column
- · HPLC system
- Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)
- Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

Procedure:


- Equilibrate the HIC column with Mobile Phase A.
- Inject the ADC sample onto the column.
- Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.
- Monitor the elution profile at 280 nm (for the antibody) and at the specific wavelength for the drug (if applicable).
- Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.

Visualizations

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Psar18-COOH Linker in Bioconjugation: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373755#psar18-cooh-as-a-linker-in-bioconjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com